Imidazo[1,5-a]pyridine-1-carboxaldehyde, 7-chloro-3-(dimethylamino)-
Description
Imidazo[1,5-a]pyridine derivatives are heterocyclic compounds characterized by a fused imidazole and pyridine ring system. The specific compound imidazo[1,5-a]pyridine-1-carboxaldehyde, 7-chloro-3-(dimethylamino)- features:
- A carboxaldehyde group at position 1.
- A chloro substituent at position 6.
- A dimethylamino group at position 3.
Properties
CAS No. |
170145-25-2 |
|---|---|
Molecular Formula |
C10H10ClN3O |
Molecular Weight |
223.66 g/mol |
IUPAC Name |
7-chloro-3-(dimethylamino)imidazo[1,5-a]pyridine-1-carbaldehyde |
InChI |
InChI=1S/C10H10ClN3O/c1-13(2)10-12-8(6-15)9-5-7(11)3-4-14(9)10/h3-6H,1-2H3 |
InChI Key |
FTYLKJCASNNBJS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=C2N1C=CC(=C2)Cl)C=O |
Origin of Product |
United States |
Preparation Methods
Ritter-Type Cyclocondensation
A novel method employs bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃) and para-toluenesulfonic acid (p-TsOH·H₂O) to catalyze the reaction between benzylic alcohols and nitriles. For example:
-
Starting material : 7-Chloro-3-(dimethylamino)pyridin-2-ylmethanol.
-
Reagents : Bi(OTf)₃ (5 mol%), p-TsOH·H₂O (7.5 equiv), acetonitrile (15 equiv).
-
Conditions : 150°C in 1,2-dichloroethane (DCE) for 12–24 hours.
This method offers broad substrate compatibility and avoids transition metals, making it industrially scalable.
Nitroalkane-Activated Cyclization
Nitroalkanes activated by phosphorous acid in polyphosphoric acid (PPA) enable efficient cyclization:
-
Substrate : 2-Picolylamine derivatives with pre-installed 7-chloro and 3-dimethylamino groups.
-
Reagents : Nitroethane, PPA.
-
Conditions : 120°C for 6 hours.
This approach is notable for its regioselectivity and tolerance of electron-withdrawing groups.
Vilsmeier-Haack Formylation
Introducing the carboxaldehyde group at position 1 is achieved via the Vilsmeier-Haack reaction , a cornerstone for formylating electron-rich heterocycles:
Standard Protocol
-
Reagents : Dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).
-
Conditions :
-
Cooled (0–5°C) mixture of DMF and POCl₃ to generate the Vilsmeier reagent.
-
Addition of imidazo[1,5-a]pyridine precursor at 50–60°C for 4–6 hours.
-
Quenching with ice-water and neutralization with NaHCO₃.
-
Microwave-Assisted Optimization
Microwave irradiation reduces reaction times and improves yields:
Functionalization of Substituents
Introduction of the 7-Chloro Group
Chlorination is typically performed early in the synthesis via:
Installation of 3-Dimethylamino Group
Two primary methods are employed:
-
Buchwald-Hartwig Amination :
-
Reductive Amination :
Comparative Analysis of Methods
Chemical Reactions Analysis
Nucleophilic Additions at the Carboxaldehyde Group
The aldehyde functionality serves as a key site for nucleophilic attacks. Common reactions include:
Schiff Base Formation
Reaction with primary amines under mild conditions yields imine derivatives. For example:
This reaction is accelerated by the electron-withdrawing effect of the fused aromatic system.
Grignard Reagent Addition
Organomagnesium reagents add to the aldehyde, forming secondary alcohols:
The dimethylamino group enhances electron density at the pyridine ring, stabilizing intermediates.
Electrophilic Aromatic Substitution (EAS)
The chlorine and dimethylamino substituents direct EAS reactions:
| Position | Reactivity | Example Reaction | Conditions | Yield | Source |
|---|---|---|---|---|---|
| C-5 | Activated by dimethylamino | Nitration | HNO₃, H₂SO₄, 0°C | 72% | |
| C-8 | Deactivated by chlorine | Bromination (limited) | Br₂, FeCl₃, DCM | 35% |
The dimethylamino group strongly activates the ortho/para positions, while chlorine deactivates the meta position.
Transition-Metal-Catalyzed Couplings
Copper and yttrium catalysts enable cross-coupling and annulation reactions:
Cu(I)-Catalyzed Transannulation
Reaction with alkylamines and O₂ as an oxidant forms multifunctional derivatives:
Conditions: DCE, 150°C, 12 h
Yield: 85–92% .
Y(OTf)₃-Catalyzed Aza-Friedel–Crafts Reaction
Three-component reactions with aldehydes and cyclic amines proceed via iminium ion intermediates:
Conditions: DCE, 80°C, 6 h
Yield: 60–78% .
Condensation and Cyclization Reactions
One-Pot Synthesis with α-Amino Acids
Decarboxylative cyclization using Cu(I)/I₂ cocatalysts yields 1,3-disubstituted derivatives:
Conditions: DMF, 120°C, 8 h
Yield: 88–95% .
BF₃·Et₂O-Catalyzed Denitrogenative Transannulation
Pyridotriazoles react with nitriles to form fused rings:
Conditions: Dichlorobenzene/DCE, 100°C, 12 h
Yield: Quantitative .
Oxidation and Reduction
Aldehyde Oxidation
The carboxaldehyde is oxidized to a carboxylic acid using KMnO₄:
Yield: 68%.
Selective Reduction
NaBH₄ reduces the aldehyde to a primary alcohol without affecting the aromatic system:
Yield: 92%.
Coordination Chemistry
The compound forms luminescent complexes with transition metals:
| Metal Salt | Ligand Ratio | Application | Source |
|---|---|---|---|
| Cu(II) | 1:2 | Catalytic oxidation | |
| Zn(II) | 1:1 | Optoelectronic materials |
Mechanistic Insights
Scientific Research Applications
Pharmacological Applications
1.1 Antimicrobial Activity
Imidazo[1,5-a]pyridine derivatives have shown promising results as antimicrobial agents. A study highlighted that certain imidazo[1,2-a]pyridine derivatives exhibited minimum inhibitory concentrations (MIC) as low as 0.006 μM against Mycobacterium tuberculosis, indicating their potential as effective treatments for tuberculosis . The structural modifications of imidazo[1,5-a]pyridine compounds can enhance their activity against resistant strains.
Table 1: Antimicrobial Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound ID | MIC (μM) | Activity Against |
|---|---|---|
| 9 | ≤0.006 | M. tuberculosis |
| 12 | ≤0.006 | M. tuberculosis |
| 13 | ≤1 | MDR Strains |
| 18 | ≤0.006 | XDR Strains |
1.2 Antiviral Properties
Recent research has focused on the design of imidazo[1,2-a]pyrimidine derivatives as dual inhibitors targeting the human ACE2 receptor and the spike protein of SARS-CoV-2. These compounds have been evaluated for their ability to block viral entry into cells, showcasing the versatility of imidazo[1,5-a]pyridine derivatives in combating viral infections .
Synthetic Chemistry Applications
2.1 Efficient Synthesis Methods
The synthesis of imidazo[1,5-a]pyridine derivatives has been optimized through various methodologies. Recent advancements include a one-pot synthesis that integrates multiple reaction steps using readily available reagents, enhancing yield and reducing waste . This approach is particularly beneficial for producing complex heterocyclic compounds efficiently.
Table 2: Synthesis Methods for Imidazo[1,5-a]pyridine Derivatives
| Methodology | Description | Yield (%) |
|---|---|---|
| One-pot synthesis | Combines multiple reactions in a single step | High |
| FeCl3-catalyzed reaction | Uses Lewis acid to facilitate cyclocondensation | Moderate |
| Ritter-type reaction | Novel approaches for synthesizing analogs | Variable |
2.2 Cascade Reactions
Cascade reactions involving imidazo[1,5-a]pyridine have been developed to create more complex structures with high efficiency. These reactions often utilize nitroolefins and aminopyridines to synthesize various derivatives, which can be further modified for specific biological activities .
Case Studies and Research Findings
3.1 Case Study: Antitubercular Agents
In a comprehensive study, a series of imidazo[1,2-a]pyridine-3-carboxamides were synthesized and screened against Mycobacterium tuberculosis. The results demonstrated that structural variations significantly impacted the compounds' efficacy against both drug-sensitive and resistant strains . This research underscores the importance of structure-activity relationship studies in developing new antitubercular agents.
3.2 Case Study: SARS-CoV-2 Inhibitors
Another significant research initiative focused on designing imidazo[1,2-a]pyrimidine derivatives as potential inhibitors of SARS-CoV-2 entry into host cells. The findings revealed that specific modifications to the imidazopyridine scaffold could enhance binding affinity to viral proteins, presenting a promising avenue for therapeutic development against COVID-19 .
Mechanism of Action
The mechanism of action of 7-chloro-3-(dimethylamino)imidazo[1,5-a]pyridine-1-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
Substituent Analysis
The substituent positions and functional groups critically influence the properties of imidazo[1,5-a]pyridine derivatives. Below is a comparative analysis:
Key Observations:
- The carboxaldehyde group in the target compound distinguishes it from carboxylic acid derivatives (e.g., ), offering distinct reactivity for further derivatization.
- The 7-chloro substituent may enhance lipophilicity and membrane intercalation, similar to chloro-substituted probes in .
- The dimethylamino group at position 3 could improve solubility and modulate electronic properties, contrasting with kinase inhibitors in that use amino/cyano groups for target binding .
Biological Activity
Imidazo[1,5-a]pyridine-1-carboxaldehyde, 7-chloro-3-(dimethylamino)- is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The compound belongs to the imidazo[1,5-a]pyridine class, known for various pharmacological properties. Its structure can be represented as follows:
- Chemical Formula : C₈H₈ClN₃O
- Molecular Weight : 185.62 g/mol
Structural Characteristics
The imidazo[1,5-a]pyridine core provides unique electronic and steric properties that contribute to its biological activity. The presence of the aldehyde group and the dimethylamino substituent enhances its reactivity and interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of imidazo[1,5-a]pyridine derivatives. For instance, compounds derived from this scaffold have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | GI50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5d | MCF-7 | 1.06 | Microtubule inhibition, apoptosis induction |
| 5l | MCF-7 | 0.43 | Microtubule inhibition, apoptosis induction |
These compounds induce cell cycle arrest at the G2/M phase and promote apoptosis through mechanisms involving mitochondrial dysfunction and reactive oxygen species (ROS) generation .
Antimicrobial Activity
Imidazo[1,5-a]pyridine derivatives have also demonstrated promising activity against multidrug-resistant strains of tuberculosis (MDR-TB). For example:
| Compound Name | MIC (µM) | Target |
|---|---|---|
| Compound 15 | 0.10 | H37Rv strain |
| Compound 16 | 0.05 | MDR strains |
These compounds exhibit excellent selectivity indices and favorable pharmacokinetic profiles, making them potential candidates for further development in tuberculosis therapy .
The biological activity of imidazo[1,5-a]pyridine derivatives is attributed to their ability to interact with specific molecular targets:
- Bromodomain Inhibition : Some derivatives function as inhibitors of bromodomains, which are implicated in cancer progression. They exhibit IC50 values in the low micromolar range against CBP and BRD4 proteins .
- Oxidative Stress Induction : Certain compounds induce oxidative stress in cancer cells, leading to cell senescence and apoptosis through increased lipid peroxidation and decreased glutathione levels .
Study on Antileukemic Activity
A recent study investigated the antileukemic properties of a specific imidazo[1,2-a]pyridine derivative. The compound MRK-107 was shown to induce oxidative stress in K562 cells, leading to significant cytotoxicity and a reduction in cell viability by approximately 80% after treatment for 72 hours. The study emphasized the role of oxidative stress in mediating these effects, suggesting potential therapeutic applications in chronic myeloid leukemia treatment .
Development of Novel Derivatives
Research has focused on synthesizing new derivatives with enhanced biological activity. For instance, modifications at various positions on the imidazo[1,5-a]pyridine scaffold have led to compounds with improved potency against cancer cell lines and pathogens. These studies highlight the importance of structure-activity relationship (SAR) analysis in optimizing therapeutic agents derived from this scaffold .
Q & A
Q. What are the recommended synthetic routes for Imidazo[1,5-a]pyridine-1-carboxaldehyde, 7-chloro-3-(dimethylamino)- in laboratory settings?
- Methodological Answer : A plausible approach involves adapting the Vilsmeier-Haack formylation reaction , commonly used for introducing aldehyde groups to aromatic systems. For instance, imidazo[1,5-a]pyridine-3-carboxaldehyde was synthesized via reaction with N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃) . To introduce the 7-chloro and 3-dimethylamino substituents, sequential functionalization steps are required:
Chlorination : Electrophilic substitution or directed metalation strategies at the 7-position.
Dimethylamination : Nucleophilic substitution or transition-metal-catalyzed coupling (e.g., Buchwald-Hartwig amination) at the 3-position.
Optimization of solvent (e.g., THF or DCM), temperature, and stoichiometry is critical. For example, iodine-mediated rearrangements in THF (71% yield) highlight the importance of solvent choice.
Q. How can researchers characterize the structural integrity of Imidazo[1,5-a]pyridine-1-carboxaldehyde derivatives?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques :
- NMR Spectroscopy : H and C NMR to confirm substitution patterns and regiochemistry (e.g., distinguishing between 1- and 3-carboxaldehyde isomers) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular formula validation .
- Infrared (IR) Spectroscopy : To identify aldehyde C=O stretches (~1720 cm) and amine N-H/N-CH₃ vibrations .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing, as demonstrated in bis-adduct formation studies .
Advanced Research Questions
Q. What strategies are effective for introducing functional groups at specific positions on the Imidazo[1,5-a]pyridine core?
- Methodological Answer :
- Electrophilic Aromatic Substitution (EAS) : Direct halogenation (e.g., Cl at 7-position) using reagents like N-chlorosuccinimide (NCS) under controlled conditions .
- Transition-Metal Catalysis : Pd-catalyzed C-H activation for regioselective functionalization, as seen in PARG inhibitor syntheses .
- Multi-Component Reactions (MCRs) : For complex derivatization, such as iodine-mediated rearrangements to form fused heterocycles (e.g., pyrimidine rings) .
- Post-Synthetic Modifications : Reactivity of the aldehyde group for condensation reactions (e.g., with ninhydrin to form bis-adducts) .
Q. How does the substitution pattern (e.g., 7-chloro, 3-dimethylamino) influence the compound’s pharmacological profile?
- Methodological Answer :
- Electronic Effects : The electron-withdrawing 7-chloro group enhances electrophilicity, potentially improving binding to biological targets (e.g., enzymes like PARG) .
- Steric and Hydrogen-Bonding Effects : The 3-dimethylamino group may act as a hydrogen-bond acceptor/donor, as observed in structurally related compounds like Dimdazenil (a benzodiazepine analog) .
- Comparative SAR Studies : Use computational modeling (e.g., molecular docking) to compare with analogs. For example, replacing dimethylamino with bulkier groups could alter binding affinity .
Data Contradictions and Resolution
- Synthetic Yield Variations : reports 71% yield for a rearrangement reaction using iodine in THF, while achieved 63% for formylation. These discrepancies highlight the need for condition optimization (e.g., solvent polarity, catalyst loading) depending on the target substituents .
- Biological Activity : While emphasizes PARG inhibition for cancer therapy, focuses on CNS modulation via benzodiazepine-like scaffolds. These differences suggest context-dependent structure-activity relationships (SAR), requiring target-specific assays .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
